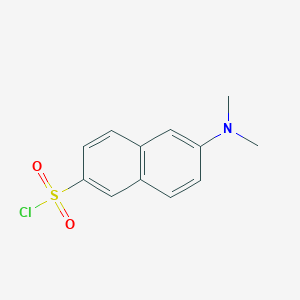
2-Dimethylaminonaphthalene-6-sulfonyl chloride
概要
説明
2-Dimethylaminonaphthalene-6-sulfonyl chloride is an organic compound with the molecular formula C12H12ClNO2S. It is a derivative of naphthalene, featuring a dimethylamino group at the 2-position and a sulfonyl chloride group at the 6-position. This compound is known for its utility in various chemical reactions and applications, particularly in the field of fluorescent labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminonaphthalene-6-sulfonyl chloride typically involves the sulfonation of 2-dimethylaminonaphthalene followed by chlorination. The process can be summarized as follows:
Sulfonation: 2-Dimethylaminonaphthalene is treated with sulfuric acid to introduce the sulfonic acid group at the 6-position.
Chlorination: The resulting sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) to convert the sulfonic acid group into a sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Dimethylaminonaphthalene-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Condensation Reactions: It can react with primary or secondary amines to form sulfonamide derivatives, which are useful in various applications.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, acetonitrile
Catalysts: Pyridine, triethylamine
Conditions: Typically carried out at room temperature or slightly elevated temperatures
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the substitution reactions.
科学的研究の応用
2-Dimethylaminonaphthalene-6-sulfonyl chloride is widely used in scientific research due to its fluorescent properties. Some of its key applications include:
Fluorescent Labeling: It is used as a reagent for fluorescent labeling of amines, amino acids, proteins, and phenols. This makes it valuable in biochemical assays and molecular biology studies.
Protein Sequencing: The compound is employed in the dansyl chloride method for identifying N-terminal amino acids in peptides and proteins. This technique is crucial for protein sequencing and analysis.
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly those requiring a sulfonyl chloride group for further functionalization.
作用機序
The mechanism of action of 2-Dimethylaminonaphthalene-6-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, particularly in the formation of sulfonamide and sulfonate derivatives. The fluorescent properties of the compound are due to the presence of the dimethylamino group, which enhances its ability to absorb and emit light.
類似化合物との比較
Similar Compounds
5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl chloride): Another fluorescent labeling reagent with similar applications in biochemistry and molecular biology.
2-Naphthalenesulfonyl chloride: Lacks the dimethylamino group but is used in similar substitution reactions.
Uniqueness
2-Dimethylaminonaphthalene-6-sulfonyl chloride is unique due to the presence of both the dimethylamino group and the sulfonyl chloride group. This combination imparts both fluorescent properties and high reactivity, making it a versatile reagent in various chemical and biochemical applications.
特性
IUPAC Name |
6-(dimethylamino)naphthalene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S/c1-14(2)11-5-3-10-8-12(17(13,15)16)6-4-9(10)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKFMFKDDZRROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376340 | |
| Record name | 2-DIMETHYLAMINONAPHTHALENE-6-SULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60151-27-1 | |
| Record name | 2-DIMETHYLAMINONAPHTHALENE-6-SULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















